Cas no 800-22-6 (Chloracyzine)
Chloracyzine structure
Product Name:Chloracyzine
CAS No:800-22-6
MF:C19H21ClN2OS
MW:360.900842428207
CID:861801
PubChem ID:13113
Update Time:2025-04-19
Chloracyzine Chemical and Physical Properties
Names and Identifiers
-
- Chloracyzine
- 1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one
- Chloracizin
- Chloracizine
- Chloracizinum
- Chlorazicin
- Chlorazicine
- Chloroacizin
- Chloroacizine
- Chloroacyzin
- 2-Chloro-10-(3-diethylaminopropionyl)phenothiazine
- BRN 0042353
- DTXSID6046183
- 1-(2-Chloro-10H-phenothiazin-10-yl)-3-(diethylamino)-1-propanone
- Tox21_111848
- ZZKWNLZUYAGVOT-UHFFFAOYSA-N
- CAS-800-22-6
- CHLORACIZINE [MI]
- Cloracizina [INN-Spanish]
- Chloracyzine [INN:DCF]
- UNII-TZ913SWN6M
- MLS006011648
- NCGC00160486-01
- 800-22-6
- Cloracizina
- 2-Chloro-10-(N,N-diethyl-beta-alanyl)phenothiazine
- G-020
- SMR004703406
- Phenothiazine, 2-chloro-10-(N,N-diethyl-.beta.-alanyl)-
- BDBM50408496
- Phenothiazine, 2-chloro-10-(N,N-diethyl-beta-alanyl)-
- Chloracyzinum [INN-Latin]
- DTXCID4026183
- BRD-K99124663-001-01-1
- 2-Chloro-10-(N,N-diethyl-.beta.-alanyl)phenothiazine
- CHLORACYZINE [INN]
- Khloratsizin
- SCHEMBL309939
- 10H-Phenothiazine, 2-chloro-10-(3-(diethylamino)-1-oxopropyl)-
- CHEMBL290624
- AKOS001491164
- AB00918350-05
- Chloracysin
- Chloracyzinum
- TZ913SWN6M
- Q27290492
- Chlorocizin
- Oprea1_047986
-
- Inchi: 1S/C19H21ClN2OS/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22/h5-10,13H,3-4,11-12H2,1-2H3
- InChI Key: ZZKWNLZUYAGVOT-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)C(CCN(CC)CC)=O
Computed Properties
- Exact Mass: 360.10600
- Monoisotopic Mass: 360.106312
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 48.8
Experimental Properties
- Density: 1.246
- Boiling Point: 553.9°C at 760 mmHg
- Flash Point: 288.8°C
- Refractive Index: 1.621
- PSA: 48.85000
- LogP: 5.26620
Chloracyzine Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
800-22-6 (Chloracyzine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent